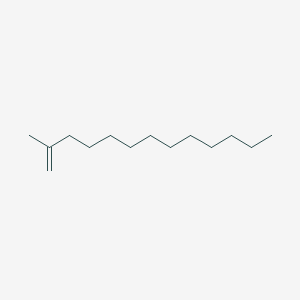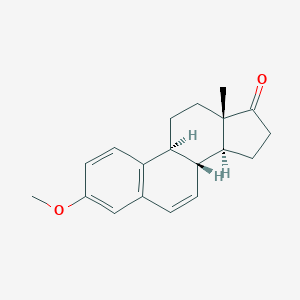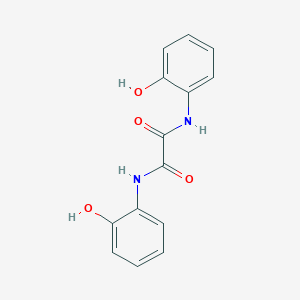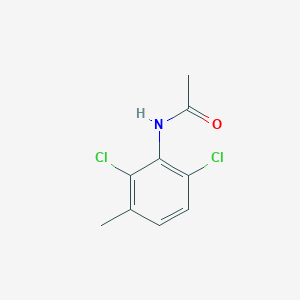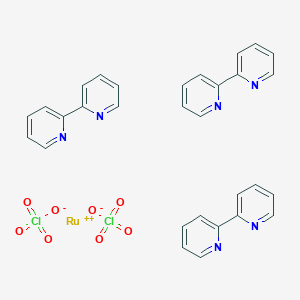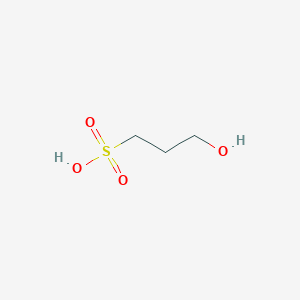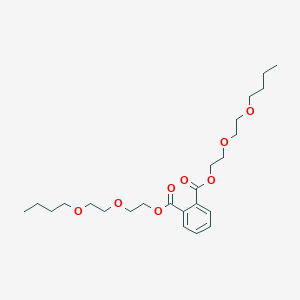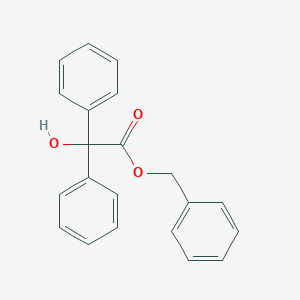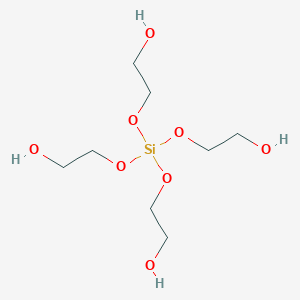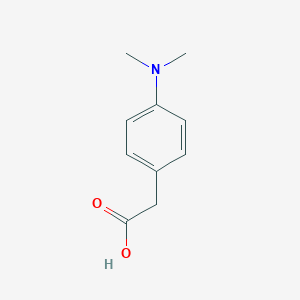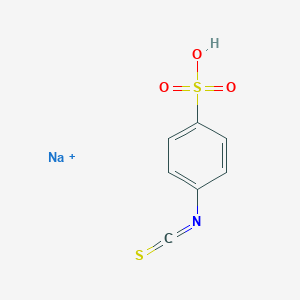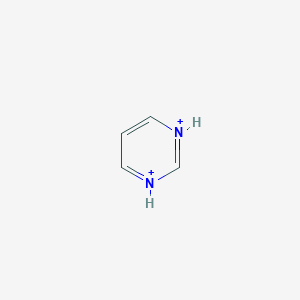
Pyrimidine-1,3-diium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-1,3-diium is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound has a unique structure that makes it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of Pyrimidine-1,3-diium is not well understood. However, it is believed that this compound may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, Pyrimidine-1,3-diium may also act by inhibiting the synthesis of DNA and RNA, which are essential for the survival of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Pyrimidine-1,3-diium has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. Pyrimidine-1,3-diium has been shown to have antibacterial and antifungal properties. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimidine-1,3-diium has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, this compound has low toxicity in vitro, making it a promising candidate for further study. However, Pyrimidine-1,3-diium has several limitations for lab experiments. Its mechanism of action is not well understood, and its toxicity in vivo has not been extensively studied.
Direcciones Futuras
There are several future directions for the study of Pyrimidine-1,3-diium. One direction is to further study the mechanism of action of this compound. Another direction is to study the toxicity of Pyrimidine-1,3-diium in vivo. In addition, Pyrimidine-1,3-diium could be further studied for its potential applications in medicinal chemistry, materials science, and catalysis. Finally, new derivatives of Pyrimidine-1,3-diium could be synthesized and studied for their properties and potential applications.
Métodos De Síntesis
Pyrimidine-1,3-diium can be synthesized through a variety of methods, including the reaction of pyrimidine with an oxidizing agent, such as potassium permanganate, or through the reaction of pyrimidine with a strong acid, such as sulfuric acid. The most common method for synthesizing Pyrimidine-1,3-diium is through the reaction of pyrimidine with an oxidizing agent in the presence of a strong acid, such as sulfuric acid. This method has been shown to be effective in producing high yields of Pyrimidine-1,3-diium.
Aplicaciones Científicas De Investigación
Pyrimidine-1,3-diium has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Pyrimidine-1,3-diium has been shown to have antibacterial and antifungal properties. This compound has also been studied for its potential use as a drug delivery system. In materials science, Pyrimidine-1,3-diium has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, Pyrimidine-1,3-diium has been studied for its potential use as a catalyst in various reactions.
Propiedades
Número CAS |
17009-95-9 |
|---|---|
Nombre del producto |
Pyrimidine-1,3-diium |
Fórmula molecular |
C4H6N2+2 |
Peso molecular |
82.1 g/mol |
Nombre IUPAC |
pyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H/p+2 |
Clave InChI |
CZPWVGJYEJSRLH-UHFFFAOYSA-P |
SMILES |
C1=C[NH+]=C[NH+]=C1 |
SMILES canónico |
C1=C[NH+]=C[NH+]=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
